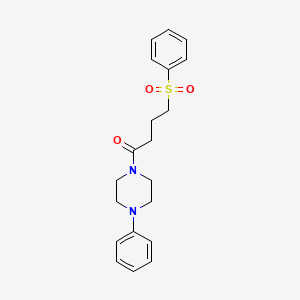

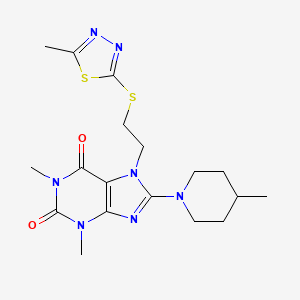

![molecular formula C17H19NO4S B2856808 Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 418804-41-8](/img/structure/B2856808.png)

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Inhibitors for Inducible Nitric Oxide Synthase

This compound has been explored as a potential inhibitor for inducible nitric oxide synthase (iNOS). iNOS plays a significant role in inflammatory diseases, and inhibitors can be valuable in the treatment of conditions such as arthritis, asthma, and septic shock. The analogues of this compound have been synthesized and evaluated for their inhibitory activity, which is crucial for developing new therapeutic agents .

PET Tracer Development for iNOS

The compound has also been investigated for its use in developing PET tracers for iNOS. This application is particularly important in medical imaging to diagnose and monitor various diseases. The ability to visualize iNOS expression in vivo can provide insights into the disease state and the effectiveness of therapeutic interventions .

Synthesis of Drug Candidates

As a versatile building block, this compound is used in the synthesis of various drug candidates. Its structural features make it suitable for creating a wide range of medicinal compounds, which can lead to the development of new drugs with potential applications in treating different diseases .

Kinetics Study in Microflow Systems

The compound’s kinetics have been studied in microflow systems, which are an emerging field in chemical synthesis. These studies help in understanding the reaction mechanisms and optimizing the synthesis process, making it more efficient and scalable for industrial applications .

Selective Acylation Reactions

Selective acylation is a critical reaction in organic synthesis, and this compound has been used to study selective acylation processes. Understanding these reactions can lead to more efficient synthesis routes for complex organic molecules, which are often used in pharmaceuticals .

Intermediate in Continuous Synthesis Processes

Continuous synthesis is gaining popularity in the pharmaceutical industry due to its efficiency and sustainability. This compound serves as an intermediate in continuous synthesis processes, particularly in the production of benzamide derivatives that are key intermediates in many drugs .

properties

IUPAC Name |

methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-4-8-15(9-5-13)18(12-17(19)22-3)23(20,21)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJAZQLCOFHIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)

![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)